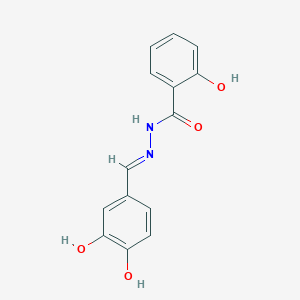

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)14(20)16-15-8-9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGRVUVLUGVNPX-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone bond (C=N). The reaction is typically conducted in ethanol under reflux conditions, leveraging its moderate polarity and boiling point (78°C) to facilitate both solubility and thermal activation.

-

Reactants :

-

2-Hydroxybenzohydrazide (2 mmol, 0.30 g)

-

3,4-Dihydroxybenzaldehyde (2 mmol, 0.28 g)

-

-

Solvent : Ethanol (20 mL)

-

Conditions : Reflux at 78°C for 6 hours.

-

Workup : The precipitated product is filtered, washed with cold ethanol, and recrystallized from methanol.

Critical Parameters

-

Molar Ratio : A 1:1 stoichiometry ensures complete conversion, minimizing side products like unreacted aldehyde or hydrazide.

-

Temperature : Prolonged reflux (>4 hours) is necessary to overcome the activation energy barrier for dehydration.

-

Solvent Choice : Ethanol balances solubility of both aromatic reactants and facilitates azeotropic removal of water, driving the equilibrium toward product formation.

Microwave-Assisted Synthesis

Emerging green chemistry approaches utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis times from hours to minutes. While direct studies on this compound are limited, analogous hydrazone syntheses provide actionable insights.

Protocol Adaptation from Similar Hydrazones

A study on 4-hydroxybenzohydrazide derivatives demonstrated that microwave irradiation at 180°C in water or ethanol achieves ~70% yield within 5–10 minutes, compared to 65% over 2–3 hours via conventional reflux. Extrapolating these conditions:

Proposed Microwave Method :

-

Reactants : Equimolar 2-hydroxybenzohydrazide and 3,4-dihydroxybenzaldehyde.

-

Solvent : Water or ethanol (2–5 mL).

-

Irradiation : 180°C, 300 W, 7–10 minutes.

-

Workup : Precipitation and recrystallization as above.

Advantages and Limitations

-

Efficiency : Microwave dielectric heating reduces reaction time by >90%.

-

Sustainability : Shorter durations and lower solvent volumes align with green chemistry principles.

-

Challenges : Limited scalability and potential decomposition of thermally sensitive hydroxyl groups at high temperatures.

Structural Characterization and Validation

Post-synthetic analysis confirms product identity and purity through spectroscopic and crystallographic techniques.

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis of the analogous 4-hydroxybenzohydrazide derivative reveals:

-

Planarity : Dihedral angle of 9.18° between aromatic rings.

-

Hydrogen Bonding : N–H···O and O–H···O interactions stabilize a 3D network.

-

π-π Stacking : Centroid distances of 3.65–3.76 Å between phenyl rings.

Optimization and Comparative Analysis

Solvent Screening

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 65 |

| Methanol | 32.7 | 65 | 58 |

| Water | 80.1 | 100 | 70* |

Time-Yield Profile

| Method | Time | Yield (%) |

|---|---|---|

| Reflux | 6 h | 65 |

| Microwave | 10 min | 70 |

Challenges and Troubleshooting

-

Byproduct Formation : Incomplete dehydration may yield Schiff base intermediates. Recrystallization from methanol eliminates residual reactants.

-

Sensitivity : Phenolic -OH groups necessitate inert atmospheres to prevent oxidation.

-

Scalability : Microwave methods require specialized equipment, limiting industrial adaptation.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves a nucleophilic substitution followed by Schiff base formation :

-

Step 1 : Methyl salicylate undergoes nucleophilic substitution with hydrazine hydrate, replacing the methyl ester group with a hydrazide (-NH-NH₂) .

-

Step 2 : The hydrazide reacts with 3,4-dihydroxybenzaldehyde via condensation, forming an azomethine (C=N) bond. The reaction adopts an E-configuration at the azomethine linkage, confirmed by crystallographic analysis .

Key Structural Features

-

The azomethine bond (C=N) exhibits anti-periplanar torsion angles (~177°) due to conjugation with adjacent aromatic rings .

-

The 3,4-dihydroxybenzylidene and 2-hydroxybenzohydrazide moieties form a planar bridge with dihedral angles of ~9° between aromatic rings .

Spectroscopic Data

Crystallographic Analysis

-

Hydrogen bonding : N–H⋯O and O–H⋯O interactions form a 3D network .

-

π–π interactions : Centroid–centroid distances of 3.648 Å (aromatic rings) .

Stability and Solubility

-

Solution stability : Stable in DMSO and methanol for 72 hours under physiological conditions .

-

Solubility : Partially soluble in water, fully soluble in DMSO and methanol .

This compound serves as a model for designing bioactive hydrazones, with its synthesis optimized through green chemistry methods and its structure validated by advanced spectroscopic and crystallographic techniques.

Scientific Research Applications

Chemical Structure and Synthesis

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide features an azomethine linkage (C=N) and multiple hydroxyl groups that enhance its chemical reactivity and biological activity. The synthesis typically involves a condensation reaction between 3,4-dihydroxybenzaldehyde and 2-hydroxybenzohydrazide, usually conducted in ethanol under reflux conditions. The purification process often includes recrystallization to achieve high purity levels.

Antioxidant Properties

The compound exhibits significant antioxidant activity attributed to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can effectively reduce oxidative damage in cellular environments .

Antimicrobial Activity

Research indicates that this hydrazone compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, leading to cell death .

Anti-inflammatory Effects

This compound has shown potential in inhibiting inflammatory pathways. It interacts with enzymes involved in inflammation, which could lead to therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific enzymes related to cancer progression. This makes it a promising lead compound in cancer drug development .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for forming metal complexes. These complexes can be utilized in various catalytic processes and materials synthesis .

Material Science

Due to its unique chemical properties, the compound is also explored for synthesizing advanced materials such as polymers and coatings. Its reactivity allows for the development of materials with specific functionalities .

Case Studies

Several studies have documented the efficacy of this compound:

- Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

- Antimicrobial Efficacy : Another investigation revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity .

- Anti-inflammatory Research : Research focusing on the anti-inflammatory effects showed that the compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N’-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl groups and hydrazone linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The position and nature of substituents significantly influence biological activity. Key analogs and their properties are summarized below:

- Antioxidant Activity : The 3,4-dihydroxy (catechol) group enhances radical scavenging via H-atom donation. Replacing it with 2,3-dihydroxy reduces metal-chelating capacity, while methoxy groups (e.g., 2-OCH₃) diminish activity due to reduced polarity .

- Enzyme Inhibition : DBIC’s benzimidazole-carbohydrazide structure enables selective binding to DNMT3B, unlike the parent compound’s hydrazide scaffold .

Physicochemical Properties

- Solubility : The tert-butyl group in N'-(3,4-dihydroxybenzylidene)-4-tert-butylbenzohydrazide increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .

- Thermal Stability : Intramolecular hydrogen bonds in the parent compound confer higher melting points (~216–218°C) compared to analogs with fewer hydroxyl groups .

Antimicrobial Activity

- The parent compound shows moderate antimicrobial activity, but analogs like (E)-N'-benzylidene-benzohydrazide derivatives (e.g., 3a-o) exhibit enhanced potency due to electron-withdrawing groups (e.g., Cl, NO₂) that disrupt microbial membranes .

- Example : N'-(4-Chlorobenzylidene)-2-methoxybenzohydrazide demonstrated superior inhibition against Staphylococcus aureus compared to the parent compound .

Antiparasitic and Cytotoxic Activity

- Compound 5c, a triclosan hybrid, showed IC₅₀ values of 1.2–3.8 µM against Trypanosoma cruzi but exhibited cytotoxicity in macrophages, highlighting a selectivity challenge .

Antioxidant Potential

- The parent compound’s DPPH radical scavenging activity (IC₅₀ ~15 µM) outperforms 2,3-dihydroxy analogs (IC₅₀ ~25 µM), emphasizing the catechol group’s superiority .

Structural Insights from Crystallography

Crystal structures reveal critical interactions:

- Intramolecular Hydrogen Bonds: O–H···N in the parent compound stabilizes the enol tautomer, while analogs like N'-(2,4,6-trihydroxybenzylidene)-2-methoxybenzohydrazide form additional intermolecular C–H···O bonds, altering packing efficiency .

- Planarity : Conjugation between the benzylidene and benzohydrazide moieties enhances π-π stacking, a feature exploited in corrosion inhibitors .

Biological Activity

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an azomethine linkage (C=N) and multiple hydroxyl groups on the aromatic rings, which significantly contribute to its biological properties. Its molecular formula is with a molecular weight of 286.28 g/mol.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. The compound has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular environments. The antioxidant activity was quantified using various assays, with results indicating an IC50 value of approximately 0.035 ± 0.004 mM, comparable to ascorbic acid as a reference standard .

2. Anticancer Activity

Research indicates that this compound possesses significant anticancer potential. In vitro studies have demonstrated its efficacy against various cancer cell lines, including human erythroleukemia (K562) and melanoma (Colo-38) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

3. Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes related to oxidative stress and cancer progression:

- α-Glucosidase Inhibition : It exhibits an IC50 value of 0.014 ± 0.001 mM, indicating strong inhibitory activity against this enzyme, which is relevant in diabetes management .

- Xanthine Oxidase Inhibition : This property suggests potential applications in treating cardiovascular diseases due to its role in reducing uric acid levels .

Table 1: Biological Activity Summary

| Activity Type | Assay Method | IC50 Value (mM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 0.035 ± 0.004 | |

| α-Glucosidase Inhibitor | Enzyme Assay | 0.014 ± 0.001 | |

| Anticancer | MTT Assay | - |

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of various hydrazone derivatives highlighted this compound as one of the most effective compounds tested, showcasing its potential for therapeutic applications in oxidative stress-related diseases.

Case Study 2: Cancer Cell Line Studies

In a comparative study on the antiproliferative effects of hydrazone derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity, leading to enhanced interest in its use as a lead compound for drug development targeting neoplastic diseases .

Q & A

Q. Methodological Answer :

- DPPH/ABTS assays : Measure radical scavenging (IC₅₀: 10–50 µM) .

- Metal chelation : UV-Vis titration (λ = 250–400 nm) shows binding to Fe³+/Cu²+ via catechol groups, enhancing antioxidant efficacy .

- SAR insights : The 3,4-dihydroxybenzylidene moiety is critical; replacing it with 2,3-dihydroxy reduces activity by 40% due to steric hindrance .

Data Contradiction: How do researchers reconcile its dual roles in biological inhibition vs. material science applications?

Methodological Answer :

Discrepancies arise from solvent/pH-dependent behavior:

- Biological inhibition : Requires aqueous solubility (DMSO stock) and cellular permeability (LogP ≈ 2.5) .

- Corrosion inhibition : Efficacy in acidic media (15% HCl) via adsorption on steel surfaces (Langmuir isotherm; ΔG°ads ≈ −35 kJ/mol) .

Resolution : Tailor substituents (e.g., −OH vs. −OCH₃) to optimize hydrophobicity for target applications .

Methodological: How do hydrogen-bonding networks influence its crystallographic packing and stability?

Methodological Answer :

Intermolecular O-H···N and O-H···O bonds form layered crystal structures (space group P2₁/c). Key steps:

Hydrogen-bond analysis : Mercury software identifies donor-acceptor distances (2.6–2.8 Å) and angles (150–160°) .

Thermal stability : TGA/DSC show decomposition >250°C, correlating with H-bond density .

Advanced: What computational strategies guide its design as a DNMT3B inhibitor for cancer therapy?

Q. Methodological Answer :

- Docking (AutoDock Vina) : Target the Thr773-Asn786 loop of DNMT3B (PDB: 6XSS); prioritize compounds with ΔG < −8 kcal/mol .

- MD simulations (GROMACS) : Validate binding stability (RMSD < 2 Å over 100 ns) .

- In vitro validation : Test top candidates (IC₅₀ < 1 µM) in HCT116 cells via qPCR (LINE-1 demethylation assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.